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Compound of Interest

Compound Name: 4-Methylamphetamine, (-)-

Cat. No.: B15185106 Get Quote

A comparative analysis of the stereoisomers of 4-methylamphetamine (4-MA) reveals

significant differences in their pharmacological profiles. While direct comparative studies on

S(+)- and R(-)-4-methylamphetamine are limited in publicly available literature, extensive data

on their N-methylated analogs, S(+)- and R(-)-N-methyl-4-methylamphetamine (4-MMA),

provide critical insights into their distinct interactions with key central nervous system targets.

This guide synthesizes the available experimental data to offer a comprehensive comparison

for researchers, scientists, and drug development professionals.

The S(+) enantiomer of N-methyl-4-methylamphetamine consistently demonstrates greater

potency as a monoamine releaser at dopamine (DAT), norepinephrine (NET), and serotonin

(SERT) transporters compared to its R(-) counterpart.[1][2] This stereoselectivity translates to a

higher abuse potential for the S(+) isomer in preclinical models.[1][2] While data for the non-N-

methylated 4-methylamphetamine is less specific, the racemic mixture is known to be a potent

and well-balanced serotonin, norepinephrine, and dopamine releasing agent.[3]

In Vitro Pharmacology: Monoamine Transporter
Interactions
The primary mechanism of action for 4-methylamphetamine and its analogs is the induction of

monoamine release via plasma membrane transporters. The following tables summarize the in

vitro data for the S(+) and R(-) enantiomers of N-methyl-4-methylamphetamine (4-MMA) from

studies conducted in rat brain synaptosomes.
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Monoamine Release Assays
Compound

DAT Release (EC₅₀,
nM)

NET Release (EC₅₀,
nM)

SERT Release
(EC₅₀, nM)

S(+)-N-methyl-4-MA 44.1 22.2 53.4

R(-)-N-methyl-4-MA > 10,000 > 10,000 > 10,000

EC₅₀ (half-maximal effective concentration) values represent the concentration of the drug that

elicits 50% of the maximal monoamine release. Lower values indicate greater potency. Data

from Maher et al., 2018.[1][2]

Monoamine Uptake Inhibition Assays
Compound

DAT Uptake
Inhibition (IC₅₀, nM)

NET Uptake
Inhibition (IC₅₀, nM)

SERT Uptake
Inhibition (IC₅₀, nM)

S(+)-N-methyl-4-MA 133 103 211

R(-)-N-methyl-4-MA 1,280 1,020 2,340

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the drug that

inhibits 50% of monoamine uptake. Lower values indicate greater potency. Data from Maher et

al., 2018.[1][2]

In Vivo Pharmacology: Abuse Potential
Intracranial self-stimulation (ICSS) studies in rats are a key behavioral paradigm for assessing

the abuse potential of drugs. The S(+) enantiomer of N-methyl-4-methylamphetamine

demonstrates a significantly higher abuse potential compared to the R(-) enantiomer.

Intracranial Self-Stimulation (ICSS) in Rats
Compound Effect on ICSS Interpretation

S(+)-N-methyl-4-MA
Potent and efficacious

facilitation of ICSS
High abuse potential

R(-)-N-methyl-4-MA Less potent facilitation of ICSS Reduced abuse potential
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Data from Maher et al., 2018.[1][2]

Pharmacokinetics and Metabolism
Direct comparative pharmacokinetic data for the enantiomers of 4-methylamphetamine are not

readily available. However, studies on the racemic mixture and related compounds provide

some insights.

The metabolism of racemic 4-methylamphetamine in rats proceeds through several key

pathways, including aromatic hydroxylation, hydroxylation of the phenylmethyl group followed

by oxidation to a carboxylic acid, and side-chain hydroxylation.[4][5] The cytochrome P450

enzyme CYP2D6 is implicated in the aromatic hydroxylation of 4-methylamphetamine.[4][5]

Studies on the structurally related compound methamphetamine show stereoselective

metabolism, with the S-(+) enantiomer being preferentially metabolized.[6] It is plausible that 4-

methylamphetamine exhibits similar stereoselective metabolism. For mephedrone, another

related compound, the R-(+) enantiomer has been shown to have higher peak concentrations

and a longer half-life than the S-(-) enantiomer.[3]

Experimental Protocols
Monoamine Release Assays in Rat Brain Synaptosomes
This protocol is based on the methodology described by Maher et al. (2018).[1][2]

Synaptosome Preparation: Whole rat brains are homogenized in ice-cold sucrose buffer. The

homogenate is centrifuged, and the resulting pellet is resuspended and centrifuged again to

isolate the synaptosomes.

Radiolabeling: Synaptosomes are incubated with a specific radiolabeled monoamine

([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.

Drug Incubation: The radiolabeled synaptosomes are then exposed to various

concentrations of the test compounds (S(+)- or R(-)-N-methyl-4-MA).

Measurement of Release: The amount of radioactivity released from the synaptosomes into

the supernatant is measured using liquid scintillation counting.
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Data Analysis: The concentration-response curves are generated, and EC₅₀ values are

calculated to determine the potency of the compounds in inducing monoamine release.

Monoamine Release Assay Workflow

Synaptosome Preparation
(Rat Brain Homogenization)

Radiolabeling
([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin)

Isolate Synaptosomes

Incubation with
S(+)- or R(-)-4-MMA

Load with Radiolabeled Monoamines

Measurement of Released Radioactivity
(Liquid Scintillation Counting)

Induce Release

Data Analysis
(EC₅₀ Calculation)

Quantify Release

Click to download full resolution via product page

Workflow for the in vitro monoamine release assay.

Signaling Pathways and Mechanisms of Action
The primary mechanism of action for S(+)- and R(-)-4-methylamphetamine and their N-

methylated analogs is the reversal of the normal function of monoamine transporters. Instead

of taking up neurotransmitters from the synapse, the transporters are induced to efflux

neurotransmitters from the presynaptic terminal into the synapse.
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Mechanism of Action at Monoamine Transporters

S(+)-4-MMA

Dopamine Transporter (DAT)

High Potency

Norepinephrine Transporter (NET)

High Potency

Serotonin Transporter (SERT)

High Potency

R(-)-4-MMA

Low Potency Low Potency Low Potency

Dopamine Release Norepinephrine Release Serotonin Release
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Comparative effects of 4-MMA enantiomers on monoamine transporters.

Conclusion
The available evidence, primarily from studies on the N-methylated analog, strongly indicates

that the S(+) and R(-) enantiomers of 4-methylamphetamine possess distinct pharmacological

profiles. The S(+) isomer is a more potent monoamine releaser with a higher abuse potential.

Further research is warranted to directly characterize the stereoselective pharmacology,

pharmacokinetics, and metabolism of S(+)- and R(-)-4-methylamphetamine to fully understand

their individual contributions to the overall effects of the racemic mixture.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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